![molecular formula C₃₉H₇₁ClO₄ B1146957 3-Chloro-2-(octadecanoyloxy)propyl (9Z,12Z)-octadeca-9,12-dienoate CAS No. 1246833-46-4](/img/structure/B1146957.png)
3-Chloro-2-(octadecanoyloxy)propyl (9Z,12Z)-octadeca-9,12-dienoate
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Description
3-Chloro-2-(octadecanoyloxy)propyl (9Z,12Z)-octadeca-9,12-dienoate, commonly known as COCOP, is a synthetic lipid compound that has recently been studied for its potential applications in the scientific research field. COCOP is a type of amphiphile, meaning it has both hydrophobic and hydrophilic properties, and is composed of a hydrophilic head group (the chloro-2-(octadecanoyloxy)propyl group) and a hydrophobic tail group (the (9Z,12Z)-octadeca-9,12-dienoate group). COCOP has been studied for its ability to act as a surfactant, solubilizing agent, and as a stabilizer for a variety of biochemical and physiological processes.
Scientific Research Applications
Biochemical Reagent
This compound is a biochemical reagent . It can be used as a biological material or organic compound for life science related research .
Food and Beverage Analysis
It is used in the food and beverage industry for analysis . It can be used to study the structure, reaction mechanism, and reaction kinetics of compounds .
Pharmaceutical Reference Standards
This compound is used as a pharmaceutical reference standard .
Biosynthetic Compounds
It is classified as a biosynthetic compound . These are substances made by plants, animals, or microorganisms that are not essential to the organism’s life processes .
Fatty Acyls
This compound is a type of fatty acyl . Fatty acyls are a group of compounds that are derived from fatty acids and contain a long aliphatic chain and a terminal carboxylate group .
Diacylglycerol
“rac-1-Linoleoyl-2-stearoyl-3-chloropropanediol” is a diacylglycerol . It contains Linoleic acid at the sn-1 position and stearic acid group at the sn-2 position . The chlorine is a good leaving group and can undergo substitution reactions .
Stable Isotope Labeling
This compound can be labeled with stable isotopes . Stable isotope labeling is a technique used in molecular biology to help understand the fate of molecules (or atoms) in biological systems .
Research Purpose
This compound is often used for research purposes . It can be used as a reagent grade compound for various scientific experiments .
properties
IUPAC Name |
[1-chloro-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] octadecanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H71ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11,13,17,19,37H,3-10,12,14-16,18,20-36H2,1-2H3/b13-11-,19-17- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIDKIWIEOGHHZ-OHNCOSGTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCC=CCCCCC)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H71ClO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20857937 |
Source
|
Record name | 3-Chloro-2-(octadecanoyloxy)propyl (9Z,12Z)-octadeca-9,12-dienoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20857937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
639.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1246833-46-4 |
Source
|
Record name | 3-Chloro-2-(octadecanoyloxy)propyl (9Z,12Z)-octadeca-9,12-dienoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20857937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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